4-(Chlorodifluoromethoxy)aniline

Catalog No.
S795798
CAS No.
39065-95-7
M.F
C7H6ClF2NO
M. Wt
193.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chlorodifluoromethoxy)aniline

Researchers developing allosteric kinase inhibitors often struggle with hazardous late-stage fluorinations or lack of precise halogen-bond donors. 4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) solves this by providing a pre-installed -OCF2Cl group, enabling:

  • Direct incorporation into Asciminib-analog BCR-ABL1 inhibitors, forming a critical halogen bond with Leu-448 backbone oxygen.
  • Synthesis of VEGFR-1/2 inhibitors (arylphthalazines, oxadiazoles) with optimized binding.
  • Agrochemical development: metabolic stability and tuned LogP for leaf penetration.

Supplied with stringent quality control; in-stock for prompt delivery.

CAS Number

39065-95-7

Product Name

4-(Chlorodifluoromethoxy)aniline

IUPAC Name

4-[chloro(difluoro)methoxy]aniline

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

InChI

InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2

InChI Key

QDTUQGSYECRXDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)(F)Cl

Synonyms

4-(Difluorochloromethoxy)aniline; 4-(chlorodifluoromethoxy)benzenamine; 4-(Chloro-difluoro-methoxy)-phenylamine

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)Cl

The exact mass of the compound 4-(Chlorodifluoromethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

500 mg, 1 g, 5 g

4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) is a highly specialized, para-substituted fluorinated building block utilized extensively in advanced pharmaceutical and agrochemical manufacturing. By providing a pre-installed chlorodifluoromethoxy (-OCF2Cl) group on an aniline core, this compound allows chemists to bypass hazardous late-stage fluorination protocols [1]. The -OCF2Cl moiety is a specialized 'pseudo-halogen' that imparts exceptional lipophilicity, high metabolic stability, and specific electronic properties to downstream molecules, making it a critical precursor for next-generation kinase inhibitors and structurally optimized agrochemicals [2].

Research Fit

Building block

Introduces the chlorodifluoromethoxy (-OCF₂Cl) group at the para position of aniline.

Differentiation

Offers distinct electronic and steric properties compared to -OCF₃ or -OCHF₂ analogs.

Drug discovery

Enables SAR exploration of lipophilicity and metabolic stability in medicinal chemistry programs.

Substituting 4-(chlorodifluoromethoxy)aniline with more common analogs like 4-(trifluoromethoxy)aniline or 4-(difluoromethoxy)aniline fundamentally alters the physicochemical and binding profile of the final product. The -OCF3 group is chemically inert at the oxygen-adjacent carbon and incapable of forming halogen bonds, whereas the -OCF2Cl group features a polarizable chlorine atom that acts as a highly specific, unconventional halogen bond (XB) donor in biological targets [1]. Conversely, the -OCHF2 group acts as a hydrogen bond donor, leading to completely orthogonal solvation and receptor interaction behaviors. From a procurement perspective, if a target molecule relies on the precise steric bulk and halogen-bonding vector of the -OCF2Cl group, substituting the precursor with a trifluoromethoxy analog will result in a near-total loss of target affinity and downstream product failure [2].

Substitution Risk

Target Common substitute Impact on research
4-(Chlorodifluoromethoxy)aniline
4-(Trifluoromethoxy)aniline
Alters lipophilicity and membrane interaction profile
Significantly higher boiling point
Lower boiling point, higher volatility
May affect evaporative loss during high-temperature processing
Specialized patented synthesis (reported lower yield)
Higher reported fluorination yield
Supply chain and cost structure differ; availability may require longer lead time

Halogen Bond (XB) Donor Capability vs. Trifluoromethoxy Analogs

The primary functional differentiator of the -OCF2Cl group is its ability to act as an unconventional halogen bond donor. In structural models of kinase binding pockets (e.g., ABL1), the -OCF2Cl moiety achieves a complex formation energy of -11.2 kJ/mol at an optimal distance of 3.3 Å and an angle of 178.3° [1]. The trifluoromethoxy (-OCF3) analog cannot form this bond, relying only on weaker van der Waals interactions. Procuring the precise -OCF2Cl aniline is therefore mandatory for synthesizing active pharmaceutical ingredients that require this specific orthogonal binding vector.

Evidence DimensionHalogen bond (XB) complex formation energy
Target Compound Data-11.2 kJ/mol (at 3.3 Å distance, 178.3° angle)
Comparator Or BaselineTrifluoromethoxy (-OCF3) analog (0 kJ/mol XB energy, incapable of halogen bonding)
Quantified DifferenceComplete gain of function for orthogonal halogen bonding
ConditionsIn silico and crystallographic modeling of ABL1 kinase myristoyl pocket (L448 backbone interaction)

Procuring this exact compound is essential for structural activity relationship (SAR) campaigns where target binding relies on halogen bond formation, which cannot be achieved with cheaper -OCF3 substitutes.

Lipophilicity (LogP)
Predicted / Data to verify
4-(ClCF₂O)aniline LogP 3.02
4-(CF₃O)aniline LogP 2.75
ΔLogP +0.27 (~1.8× partition coefficient)
Supports lipophilicity-driven SAR design for CNS or lipid-rich target engagement
Predicted values from databases; experimental logP measurement recommended for critical decisions.

Synthetic Processability and Yield Optimization

Incorporating the -OCF2Cl group via late-stage synthesis on an assembled core is notoriously difficult, often requiring highly toxic carbon tetrachloride and anhydrous hydrogen fluoride, which typically limits yields to approximately 45% [1]. Procuring pre-functionalized 4-(chlorodifluoromethoxy)aniline allows manufacturers to utilize standard, high-yielding amine coupling chemistries (such as SNAr or Buchwald-Hartwig aminations). This effectively doubles the synthetic yield of the target intermediate while eliminating the need for specialized, corrosion-resistant fluorination reactors [1].

Evidence DimensionSynthetic yield and safety profile for -OCF2Cl incorporation
Target Compound DataDirect amine coupling using pre-functionalized aniline (Standard high yields, >80%)
Comparator Or BaselineLate-stage fluorination of p-nitrophenol using HF and CCl4 (~45% yield)
Quantified Difference>35% yield improvement and complete elimination of highly toxic/corrosive reagents
ConditionsIndustrial scale-up or laboratory synthesis of -OCF2Cl containing intermediates

Purchasing the pre-functionalized aniline drastically reduces manufacturing complexity, avoids the handling of highly hazardous fluorinating agents, and significantly improves overall process yields.

Boiling point
Reported / Data to verify
Target: 231.9 °C (760 mmHg)
4-(CF₃O)aniline: 73–75 °C (10 mmHg)
Substantially lower volatility
Reduces evaporative loss during high-temperature reactions and solvent removal
Pressure conditions differ; direct extrapolation should account for vacuum vs. atmospheric data.

Lipophilicity (LogP) Enhancement vs. Lighter Fluoro-ethers

The -OCF2Cl substituent provides a distinct lipophilicity profile compared to traditional fluorinated groups. Comparative partition coefficient studies demonstrate that lipophilicity strictly increases in the order of -OCF2H < -OCF3 < -OCF2Cl[1]. For formulation scientists and medicinal chemists optimizing membrane permeability or soil half-life, selecting the chlorodifluoromethoxy building block provides a quantifiable increase in the hydrophobic substituent parameter compared to the more common trifluoromethoxy baseline[2].

Evidence DimensionHydrophobic substituent parameter (LogP modulation)
Target Compound DataHighest lipophilicity increment in the fluoro-ether series
Comparator Or Baseline-OCF3 and -OCHF2 substituted analogs
Quantified DifferenceMeasurable positive shift in LogP (LogP increases in order: -OCF2H < -OCF3 < -OCF2Cl)
ConditionsStandard octanol/water partitioning models

Buyers optimizing for maximum membrane permeability or specific hydrophobic interactions should select this compound over the -OCF3 analog to achieve the highest lipophilicity increment in the fluoro-ether series.

Synthetic yield
Reported (patent)
Fluorination step: 74.9% (CN104119238A)
4-(CF₃O)aniline: 98.2% yield (literature)
ΔYield −23.3%
Indicates distinct reactivity of the -OCF₂Cl precursor; specialized process secures supply
Patent CN104119238A describes an industrially scalable route avoiding hazardous reagents.
Commercial purity
Supplier-reported
95% – 99.49% (multiple vendors)
4-(CF₃O)aniline: 98% – 99.27%
Comparable high purities; target has more limited stocking
High-purity grade (>99%) recommended for reproducible downstream chemistry
Plan for longer lead times; verify purity certificate before use in sensitive steps.
Application example
Reported (literature)
Used to synthesize IM-094482, a VEGFR-2 inhibitor
Activity comparable to clinical candidate ZD-6474 in enzymatic and cellular assays
Provides entry to arylphthalazine lead series for kinase inhibitor research
Oral exposure demonstrated in CD-1 mice; supports in vivo pharmacological evaluation in oncology models.

Synthesis of Allosteric Kinase Inhibitors

This compound is the exact precursor required for developing BCR-ABL1 inhibitors (such as Asciminib analogs) where the -OCF2Cl group is strictly required to form a critical halogen bond with the L448 backbone oxygen in the myristoyl pocket [1].

Development of VEGFR-Targeted Anti-Angiogenic Agents

4-(Chlorodifluoromethoxy)aniline is utilized as a primary reactant in the preparation of arylphthalazines and 1,3,4-oxadiazole heterocyclic compounds, which are orally bioavailable inhibitors of VEGFR-1 and VEGFR-2 [2].

Agrochemical Lead Optimization

Procured for the synthesis of novel pesticides and herbicides where the -OCF2Cl group provides specific metabolic stability against oxidative degradation while fine-tuning the lipophilicity (LogP) for optimal leaf penetration compared to standard -OCF3 derivatives[3].

Application Fit

Application
Selection Property
Validation Focus
CNS exposure SAR studies
Predicted LogP differentiation from -OCF₃ analog
Lipophilicity-driven design and membrane permeability model assessment
Process-scale synthesis
Higher boiling point and lower volatility
Robustness under high-temperature reaction and solvent swap conditions
VEGFR-2 inhibitor lead optimization
Documented use in arylphthalazine inhibitor synthesis
Kinase inhibition and oral exposure model validation

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(chlorodifluoromethoxy)aniline

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